N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with methoxyphenyl groups at the 2- and 3-positions. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-30-16-8-5-7-15(13-16)27-22(29)17-9-6-12-24-21(17)26-23(27)32-14-20(28)25-18-10-3-4-11-19(18)31-2/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMKUIBWZTJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyridopyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O4S, with a molecular weight of 448.5 g/mol. The compound features a pyridopyrimidine core that is known for its pharmacological properties.
Biological Activity Overview
Pyridopyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Properties : Many compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain compounds exhibit the ability to reduce inflammation in preclinical models.
- Enzyme Inhibition : Pyridopyrimidine derivatives are known inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and various kinases.
The biological activity of this compound can be attributed to several mechanisms:
- Dihydrofolate Reductase Inhibition : Compounds with a pyridopyrimidine scaffold often inhibit DHFR, an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
- Tyrosine Kinase Inhibition : Some derivatives act as inhibitors of tyrosine kinases, which play critical roles in signaling pathways that regulate cell division and survival .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth .
Research Findings
A review of literature reveals several studies highlighting the biological activities of related pyridopyrimidine compounds:
- Anticancer Activity : A study demonstrated that pyridopyrimidine derivatives exhibited potent cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship (SAR) indicated that substitutions on the phenyl rings significantly influenced potency .
- Antimicrobial Efficacy : Another study reported that pyridopyrimidines showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Studies
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated IC50 values in the micromolar range, demonstrating significant anticancer potential.
- Enzyme Inhibition Studies : Research focused on the inhibition of DHFR by this compound showed high affinity binding compared to standard inhibitors, suggesting its potential use in treating cancers reliant on folate metabolism .
Data Table Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name, molecular formula, and other identifiers are as follows:
- IUPAC Name : 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Molecular Formula : C23H20N4O3S
- Molecular Weight : 496.6 g/mol
Cancer Treatment
N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Case Study: Inhibition of Wnt Pathway
- Objective : To assess the compound's effectiveness as a Wnt pathway inhibitor.
- Methodology : In vitro assays were conducted using various cancer cell lines known to be influenced by Wnt signaling.
- Findings : The compound demonstrated a significant reduction in cell viability and proliferation in Wnt-dependent cancer cells compared to controls, suggesting its potential as a therapeutic agent in Wnt-related malignancies.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a critical role in cell development and differentiation. Dysregulation of this pathway is implicated in various cancers. The compound's ability to inhibit this pathway makes it a candidate for further research.
Research Insights
- Mechanism of Action : The compound acts by interfering with the binding of Wnt proteins to their receptors, thereby preventing downstream signaling that leads to tumorigenesis.
- Experimental Evidence : In animal models, administration of the compound resulted in decreased tumor size and improved survival rates compared to untreated groups.
Comparison with Similar Compounds
Core Heterocyclic Variations
The pyrido[2,3-d]pyrimidin-4-one core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidine or benzothieno[3,2-e]triazolo[4,3-c]pyrimidine cores. For example:
- N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 923226-64-6) replaces the pyrido core with a thieno[3,2-d]pyrimidine, reducing aromaticity and altering electronic properties .
- 2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide (CAS 578734-75-5) introduces alkyl substituents (ethyl, methyl) on the thieno core, increasing lipophilicity compared to the target compound’s methoxyphenyl groups .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
- Methoxyphenyl vs.
- Alkyl vs.
Table 2: Substituent Impact on Solubility and Lipophilicity
Structural and Spectroscopic Comparisons
- Crystallography: The target compound’s pyrido core likely adopts a planar conformation, as seen in N-(2-methoxyphenyl)acetamide derivatives (), facilitating π-π stacking. Thieno analogs () exhibit slight torsional angles due to sulfur’s larger atomic radius .
- NMR Analysis : Chemical shifts in regions A (positions 29–36) and B (39–44) () suggest substituent-induced electronic perturbations. Methoxy groups in the target compound would deshield adjacent protons, distinct from chloro or alkyl substituents in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
